Cas no 1000572-93-9 (3,4-Dichloro-5-fluorophenyl Bromide)

3,4-Dichloro-5-fluorophenyl bromide is a halogenated aromatic compound widely used as a versatile intermediate in organic synthesis and pharmaceutical manufacturing. Its key advantages include high reactivity due to the presence of multiple electron-withdrawing substituents (chloro, fluoro, and bromo groups), which facilitate nucleophilic substitution and cross-coupling reactions. The compound’s stability under standard conditions ensures reliable handling and storage. It is particularly valuable in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals, where precise functionalization of aromatic rings is required. The well-defined structure and consistent purity make it a preferred choice for researchers and industrial applications demanding controlled reactivity and reproducibility.
3,4-Dichloro-5-fluorophenyl Bromide structure
1000572-93-9 structure
商品名:3,4-Dichloro-5-fluorophenyl Bromide
CAS番号:1000572-93-9
MF:C6H2BrCl2F
メガワット:243.888482570648
MDL:MFCD09878164
CID:2101835
PubChem ID:44891199

3,4-Dichloro-5-fluorophenyl Bromide 化学的及び物理的性質

名前と識別子

    • 3,4-Dichloro-5-fluorobromobenzene
    • 5-bromo-1,2-dichloro-3-fluorobenzene
    • 3,4-Dichloro-5-fluoro-bromobenzene
    • 3,4-Dichloro-5-fluorophenyl bromide
    • 1-Bromo-3,4-dichloro-5-fluorobenzene
    • SCHEMBL414371
    • AKOS016015602
    • Benzene, 5-bromo-1,2-dichloro-3-fluoro-
    • FS-4699
    • 1000572-93-9
    • NWRZTOGDTNCJHP-UHFFFAOYSA-N
    • CS-0060177
    • DB-250344
    • EN300-243469
    • F20048
    • SY065258
    • DTXSID00661534
    • MFCD09878164
    • 3,4-dichloro-5-fluorophenyl bromide
    • AQB57293
    • DTXCID00612283
    • 968-644-3
    • 1-bromo-3,4-dichloro-5-fluorobenzene
    • 5-Bromo-1,2-dichloro-3-fluorobenzene
    • 3,4-Dichloro-5-fluorophenyl Bromide
    • MDL: MFCD09878164
    • インチ: InChI=1S/C6H2BrCl2F/c7-3-1-4(8)6(9)5(10)2-3/h1-2H
    • InChIKey: NWRZTOGDTNCJHP-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=C(C(=C1Cl)Cl)F)Br

計算された属性

  • せいみつぶんしりょう: 241.87010g/mol
  • どういたいしつりょう: 241.87010g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 122
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 0Ų

じっけんとくせい

  • 密度みつど: 1.823±0.06 g/cm3 (20 ºC 760 Torr),
  • ふってん: 227.3±35.0 ºC (760 Torr),
  • フラッシュポイント: 91.3±25.9 ºC,
  • ようかいど: Insuluble (4.4E-3 g/L) (25 ºC),

3,4-Dichloro-5-fluorophenyl Bromide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-243469-0.5g
5-bromo-1,2-dichloro-3-fluorobenzene
1000572-93-9 95%
0.5g
$42.0 2024-06-19
Enamine
EN300-243469-1.0g
5-bromo-1,2-dichloro-3-fluorobenzene
1000572-93-9 95%
1.0g
$54.0 2024-06-19
Enamine
EN300-243469-100.0g
5-bromo-1,2-dichloro-3-fluorobenzene
1000572-93-9 95%
100.0g
$2404.0 2024-06-19
ChemScence
CS-0060177-5g
5-Bromo-1,2-dichloro-3-fluorobenzene
1000572-93-9 97.42%
5g
$102.0 2022-04-28
Apollo Scientific
PC57427-5g
3,4-Dichloro-5-fluorobromobenzene
1000572-93-9 95%
5g
£138.00 2023-09-01
Alichem
A013024832-500mg
1-Bromo-3,4-dichloro-5-fluorobenzene
1000572-93-9 97%
500mg
$798.70 2023-09-04
Apollo Scientific
PC57427-1g
3,4-Dichloro-5-fluorobromobenzene
1000572-93-9 95%
1g
£60.00 2023-09-01
Enamine
EN300-243469-10.0g
5-bromo-1,2-dichloro-3-fluorobenzene
1000572-93-9 95%
10.0g
$299.0 2024-06-19
Enamine
EN300-243469-5.0g
5-bromo-1,2-dichloro-3-fluorobenzene
1000572-93-9 95%
5.0g
$163.0 2024-06-19
Fluorochem
035687-1g
3,4-Dichloro-5-fluorobromobenzene
1000572-93-9 95%
1g
£23.00 2022-03-01

3,4-Dichloro-5-fluorophenyl Bromide 関連文献

3,4-Dichloro-5-fluorophenyl Bromideに関する追加情報

3,4-Dichloro-5-fluorophenyl Bromide: A Comprehensive Overview

3,4-Dichloro-5-fluorophenyl bromide, also known by its CAS number 1000572-93-9, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a bromine atom attached to a phenyl ring that is further substituted with chlorine and fluorine atoms at specific positions. The presence of these halogen substituents imparts distinctive electronic and steric properties to the molecule, making it an invaluable tool in modern chemical synthesis.

The synthesis of 3,4-dichloro-5-fluorophenyl bromide typically involves multi-step processes that require precise control over reaction conditions. Recent advancements in catalytic methods and selective halogenation techniques have enabled chemists to achieve higher yields and better purity levels for this compound. For instance, the use of transition metal catalysts, such as palladium complexes, has been reported to significantly enhance the efficiency of bromination reactions on aromatic rings with multiple substituents.

In terms of applications, 3,4-dichloro-5-fluorophenyl bromide is widely utilized as an intermediate in the synthesis of biologically active compounds. Its ability to undergo various nucleophilic aromatic substitutions makes it a versatile building block for constructing complex molecular architectures. Recent studies have highlighted its potential in drug discovery programs targeting specific receptor systems. For example, researchers have successfully incorporated this compound into lead molecules designed to modulate G-protein coupled receptors (GPCRs), which are critical targets in the development of new therapeutic agents.

The electronic properties of 3,4-dichloro-5-fluorophenyl bromide are heavily influenced by the electron-withdrawing effects of chlorine and fluorine atoms. These effects not only stabilize certain reactive intermediates but also facilitate selective reactivity in various chemical transformations. For instance, the compound has been employed in Suzuki-Miyaura coupling reactions to form biaryl structures with high regioselectivity. This application underscores its importance in the field of cross-coupling chemistry, where precise control over regiochemistry is essential for obtaining desired products.

From a materials science perspective, 3,4-dichloro-5-fluorophenyl bromide has shown promise as a precursor for advanced functional materials. Its ability to participate in polymerization reactions under specific conditions has led to the development of novel polymeric materials with tailored electronic and mechanical properties. Recent research efforts have focused on optimizing polymerization protocols to enhance the scalability and reproducibility of these materials for industrial applications.

In conclusion, 3,4-dichloro-5-fluorophenyl bromide, with its unique structural features and versatile reactivity, continues to play a pivotal role in diverse areas of chemical research and industrial applications. As ongoing studies uncover new synthetic pathways and functional applications for this compound, its significance in the chemical sciences is expected to grow further.

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